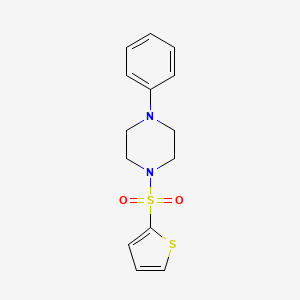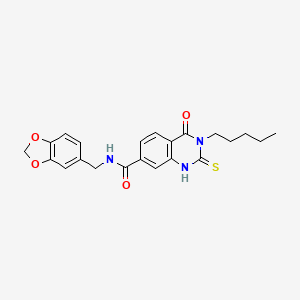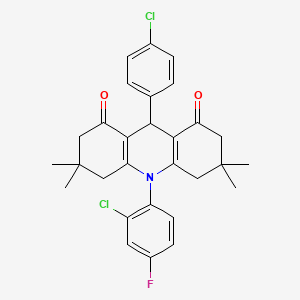![molecular formula C12H9ClN2O3 B11456414 2-[2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B11456414.png)
2-[2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid is a chemical compound with a complex structure that includes a pyrimidine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with urea to form 4-chlorophenylurea, which is then cyclized to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid involves its interaction with specific molecular targets. The chlorophenyl group allows it to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetic acid: Similar structure but lacks the pyrimidine ring.
4-Chlorophenylacetic acid: Similar structure but with different substitution patterns on the aromatic ring.
Cetirizine ethyl ester dihydrochloride: Contains a chlorophenyl group but has a different overall structure and pharmacological profile
Uniqueness
2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid is unique due to the presence of both the chlorophenyl group and the pyrimidine ring, which confer specific chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-6-oxo-1H-pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-7(2-4-9)11-14-6-8(5-10(16)17)12(18)15-11/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |
InChI Key |
CDAGHWRRCUWDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=O)N2)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-Difluorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11456341.png)
![Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11456357.png)


![1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B11456381.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11456387.png)
![1-(2,4-Dimethoxyphenyl)-3-[6-oxo-4-(pyridin-4-yl)-1,6-dihydropyrimidin-2-yl]guanidine](/img/structure/B11456389.png)
![9,10-dimethoxy-2-[methyl(phenyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11456397.png)
![2-[(4-methoxyphenyl)amino]-8-methyl-4-(2-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11456399.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B11456401.png)
![6-Methyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11456410.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B11456411.png)
![2-(azepan-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B11456419.png)
